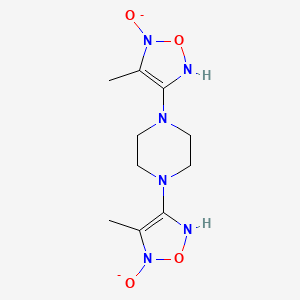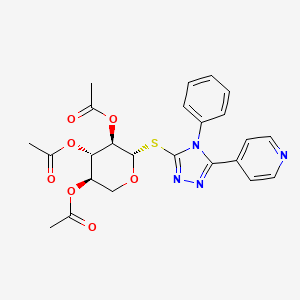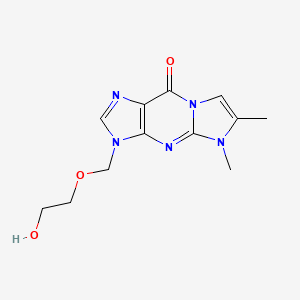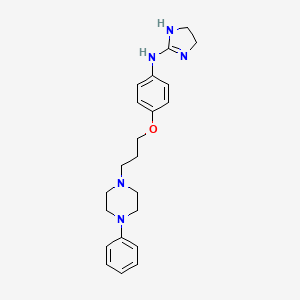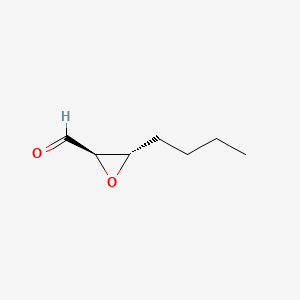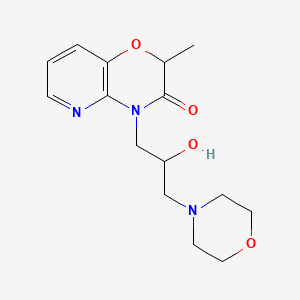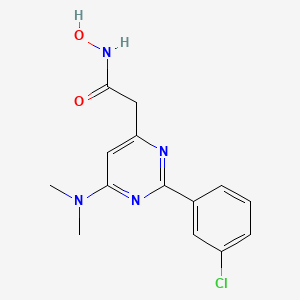
Propanoic acid, 2-((dipropoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 2-((dipropoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a dipropoxyphosphinyl group, and a methyl ester group. These functional groups contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-((dipropoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester typically involves multiple steps. One common method includes the reaction of trifluoroacetic acid with a suitable alcohol to form the trifluoroacetate ester. This intermediate is then reacted with dipropoxyphosphinyl chloride under controlled conditions to yield the desired product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-((dipropoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted acids, alcohols, and substituted esters, depending on the reaction conditions and reagents used.
Scientific Research Applications
Propanoic acid, 2-((dipropoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which propanoic acid, 2-((dipropoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The dipropoxyphosphinyl group can participate in phosphorylation reactions, affecting enzyme activity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 2-oxo-, methyl ester: This compound lacks the trifluoromethyl and dipropoxyphosphinyl groups, resulting in different reactivity and applications.
Propanoic acid, 2-hydroxy-, methyl ester: The presence of a hydroxyl group instead of a trifluoromethyl group alters its chemical properties and biological activity.
Propanoic acid, 3-hydroxy-2-methyl-, methyl ester:
Uniqueness
The unique combination of trifluoromethyl, dipropoxyphosphinyl, and methyl ester groups in propanoic acid, 2-((dipropoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
108698-12-0 |
|---|---|
Molecular Formula |
C10H18F3O6P |
Molecular Weight |
322.21 g/mol |
IUPAC Name |
methyl 2-dipropoxyphosphoryloxy-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C10H18F3O6P/c1-4-6-17-20(15,18-7-5-2)19-8(9(14)16-3)10(11,12)13/h8H,4-7H2,1-3H3 |
InChI Key |
ILANCWSCKWMAHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(OCCC)OC(C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




